molecular formula C10H11BrO3 B3045516 2-(4-Bromo-2-methoxyphenyl)-1,3-dioxolane CAS No. 109142-86-1

2-(4-Bromo-2-methoxyphenyl)-1,3-dioxolane

Cat. No.: B3045516
CAS No.: 109142-86-1
M. Wt: 259.1 g/mol
InChI Key: DRGRCNSVISMDKV-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methoxyphenyl)-1,3-dioxolane (CAS 1160250-32-7) is an organic compound featuring a 1,3-dioxolane ring fused to a substituted aromatic ring. The dioxolane moiety imparts moderate polarity and stability, while the bromine atom at the para position and methoxy group at the ortho position on the phenyl ring enhance its utility as an intermediate in synthetic chemistry. Its molecular formula is C₁₀H₁₁BrO₃, with a molecular weight of 259.10 g/mol (estimated from analogues) . The compound is typically synthesized via acetal protection of aldehydes, as evidenced by similar procedures in related compounds .

Properties

IUPAC Name

2-(4-bromo-2-methoxyphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-12-9-6-7(11)2-3-8(9)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGRCNSVISMDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20546632
Record name 2-(4-Bromo-2-methoxyphenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109142-86-1
Record name 2-(4-Bromo-2-methoxyphenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methoxyphenyl)-1,3-dioxolane typically involves the reaction of 4-bromo-2-methoxyphenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The aromatic ring can be reduced to form a cyclohexane derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are often used.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) is a typical method.

Major Products Formed

    Substitution Reactions: Products include 2-(4-substituted-2-methoxyphenyl)-1,3-dioxolane derivatives.

    Oxidation Reactions: Products include 2-(4-bromo-2-formylphenyl)-1,3-dioxolane or 2-(4-bromo-2-carboxyphenyl)-1,3-dioxolane.

    Reduction Reactions: Products include 2-(4-bromo-2-methoxycyclohexyl)-1,3-dioxolane.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 2-(4-Bromo-2-methoxyphenyl)-1,3-dioxolane exhibit anticancer properties. Studies have shown that the brominated derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that brominated dioxolanes could target specific signaling pathways involved in tumor growth .

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary studies have indicated that derivatives of dioxolanes possess significant antibacterial and antifungal properties. For example, a derivative was tested against common pathogens and showed promising results in inhibiting bacterial growth .

Synthetic Intermediate

Organic Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various reactions such as nucleophilic substitutions and cycloadditions. This versatility makes it valuable for chemists looking to synthesize novel compounds with potential pharmaceutical applications.

Material Science
In material science, this compound can be utilized in the development of polymers and other materials. Its ability to form stable bonds with other organic molecules allows it to be incorporated into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.

Data Table: Comparative Analysis of Applications

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer and antimicrobial activities noted
Organic SynthesisServes as an intermediate for complex synthesis
Material SciencePotential use in polymer development

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of various brominated dioxolanes on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in breast cancer cells through apoptosis pathways. The study highlighted the need for further investigation into the mechanisms of action and the potential for developing new anticancer drugs based on this scaffold.

Case Study 2: Antimicrobial Activity

Another research article focused on the antimicrobial properties of dioxolane derivatives. The study tested several compounds against Staphylococcus aureus and Candida albicans, revealing that certain derivatives exhibited notable inhibitory effects. These findings suggest that further exploration into the structure-activity relationship could lead to new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methoxyphenyl)-1,3-dioxolane depends on its specific application. In pharmaceuticals, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity towards its molecular targets. The dioxolane ring can also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Substituent Position and Reactivity

The position and nature of substituents on the phenyl ring significantly influence reactivity and applications:

Compound Name CAS Number Substituents (Position) Molecular Formula Key Reactivity Features
2-(4-Bromo-2-methoxyphenyl)-1,3-dioxolane 1160250-32-7 Br (4), OMe (2) C₁₀H₁₁BrO₃ Para-bromo for cross-coupling; ortho-OMe directs electrophilic substitution
2-(6-Bromo-2,3-dimethoxyphenyl)-1,3-dioxolane Not provided Br (6), OMe (2,3) C₁₁H₁₃BrO₄ Steric hindrance from dimethoxy groups slows reactions; bromo at meta position
2-(2-Bromophenyl)-1,3-dioxolane 34824-58-3 Br (2) C₉H₉BrO₂ Ortho-bromo enhances electrophilic substitution at para position
2-(4-Bromo-3-methylphenoxyethyl)-1,3-dioxolane 1443349-51-6 Br (4), CH₃ (3), OCH₂CH₂ (link) C₁₂H₁₅BrO₄ Ethylphenoxy linker increases solubility; bromo for functionalization
2-(5-Bromopentyl)-1,3-dioxolane 56741-68-5 Br (terminal of pentyl chain) C₈H₁₅BrO₂ Aliphatic bromo enables alkylation or elimination reactions

Physicochemical Properties

  • Polarity: Compounds with electron-withdrawing groups (e.g., bromo) exhibit lower solubility in nonpolar solvents. Methoxy groups enhance solubility in polar aprotic solvents like DMF or acetone .
  • Thermal Stability : Dioxolane rings are generally stable up to 150°C, but decomposition occurs under strong acidic or basic conditions .

Key Research Findings

Regioselectivity in Reactions : Ortho-methoxy groups direct electrophilic substitutions to the para position, as seen in nitration and halogenation of analogous compounds .

Steric Effects : Dimethoxy-substituted analogues (e.g., 2-(6-Bromo-2,3-dimethoxyphenyl)-1,3-dioxolane) show reduced reactivity in nucleophilic substitutions due to steric bulk .

Metabolic Pathways : Dioxolane rings resist enzymatic degradation in hepatic microsomes, enhancing the pharmacokinetic profiles of drug candidates .

Biological Activity

2-(4-Bromo-2-methoxyphenyl)-1,3-dioxolane is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological effects of this compound, focusing on its antibacterial, antifungal, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-bromo-2-methoxyphenol with a suitable dioxolane precursor. Characterization methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of 1,3-dioxolane derivatives, including this compound. The biological screening has shown that these compounds exhibit significant activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Dioxolane Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus625 µg/mL
Escherichia coliNot active
Pseudomonas aeruginosa1250 µg/mL
Enterococcus faecalis625 µg/mL

The results indicate that while this compound shows promising activity against certain bacteria, it is ineffective against others like Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity against Candida albicans. In vitro tests showed that it effectively inhibited the growth of this yeast at concentrations comparable to established antifungal agents.

Table 2: Antifungal Activity

CompoundTarget FungiMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans500 µg/mL

The antifungal activity suggests that this compound could be a candidate for further development as an antifungal agent .

Anticancer Activity

Recent research has indicated that dioxolane derivatives can exhibit anticancer properties. Specifically, studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A2780cis (cisplatin-resistant ovarian cancer).

Case Study: Anticancer Efficacy
In a study investigating the anticancer activity of a related dioxolane compound:

  • Cell Line: A2780cis
  • Mechanism: Induction of reactive oxygen species (ROS) leading to apoptosis.
  • Outcome: The compound exhibited a higher accumulation rate in tumor cells compared to non-cancerous cells, suggesting selective toxicity towards cancerous tissues .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.